molecular formula C20H14O4 B1584357 4,6-Dibenzoylresorcinol CAS No. 3088-15-1

4,6-Dibenzoylresorcinol

Cat. No.: B1584357
CAS No.: 3088-15-1
M. Wt: 318.3 g/mol
InChI Key: GOZHNJTXLALKRL-UHFFFAOYSA-N
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Description

4,6-Dibenzoylresorcinol is an organic compound with the molecular formula C20H14O4 and a molecular weight of 318.3228 g/mol It is a derivative of resorcinol, featuring two benzoyl groups attached to the 4 and 6 positions of the resorcinol ring

Scientific Research Applications

4,6-Dibenzoylresorcinol has several applications in scientific research:

Safety and Hazards

4,6-Dibenzoylresorcinol is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life and has long-lasting effects . It is advised to avoid release to the environment and to collect spillage . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dibenzoylresorcinol can be synthesized through the reaction of resorcinol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by heating resorcinol with benzoyl chloride in a carboxylic acid solvent, using a strong acid catalyst. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibenzoylresorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,6-Dibenzoylresorcinol involves its interaction with molecular targets such as enzymes and receptors. The benzoyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. This compound can inhibit or activate specific pathways depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 4,6-Dibenzoylresorcinol is unique due to the presence of two benzoyl groups, which confer distinct chemical properties and reactivity compared to simpler resorcinol derivatives. This makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

(5-benzoyl-2,4-dihydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-17-12-18(22)16(20(24)14-9-5-2-6-10-14)11-15(17)19(23)13-7-3-1-4-8-13/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZHNJTXLALKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062842
Record name 4,6-Dibenzoylresorcinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Methanone, 1,1'-(4,6-dihydroxy-1,3-phenylene)bis[1-phenyl-
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CAS No.

3088-15-1
Record name 4,6-Dibenzoylresorcinol
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Record name 4,6-Dibenzoylresorcinol
Source ChemIDplus
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Record name Methanone, 1,1'-(4,6-dihydroxy-1,3-phenylene)bis[1-phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,6-Dibenzoylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, (4,6-dihydroxy-1,3-phenylene)bis[phenyl-
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Record name 4,6-DIBENZOYLRESORCINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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